N-(2-ethoxyphenyl)-2-butenediamide
CAS No.: 1164532-29-9
Cat. No.: VC7171690
Molecular Formula: C12H14N2O3
Molecular Weight: 234.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164532-29-9 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.255 |
| IUPAC Name | (E)-N'-(2-ethoxyphenyl)but-2-enediamide |
| Standard InChI | InChI=1S/C12H14N2O3/c1-2-17-10-6-4-3-5-9(10)14-12(16)8-7-11(13)15/h3-8H,2H2,1H3,(H2,13,15)(H,14,16)/b8-7+ |
| Standard InChI Key | NIYSMGBUVLHAMN-BQYQJAHWSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C=CC(=O)N |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named (2E)-N-(2-ethoxyphenyl)but-2-enediamide, reflecting its trans (E) stereochemistry at the double bond . Alternative designations include:
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N₁-(2-Ethoxyphenyl)fumaramide
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But-2-enedioic acid amide (2-ethoxy-phenyl)-amide
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1-Carbamimidamido-N-(2-ethoxyphenyl)methanimidamide (a synonym for a related imidodicarbonimidic diamide) .
The IUPAC name emphasizes the ethoxyphenyl group at position 2 of the benzene ring and the diamide functional groups conjugated across the butenedioic backbone .
Molecular and Structural Descriptors
Key identifiers include:
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Molecular Formula: C₁₂H₁₄N₂O₃
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SMILES: CCOC1=CC=CC=C1NC(=O)C=CC(=O)N
The planar structure features a central butenediamide motif (trans configuration) flanked by an ethoxyphenyl group and a terminal amide (Fig. 1). Computational models predict moderate polarity due to the ethoxy oxygen and amide groups, influencing solubility and intermolecular interactions .
Synthesis and Physicochemical Properties
Synthetic Routes
While no direct synthesis protocol for N-(2-ethoxyphenyl)-2-butenediamide is documented, analogous 2-butenediamides are typically prepared via amide coupling reactions. A plausible route involves:
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Step 1: Reacting 2-ethoxyaniline with maleic anhydride to form maleamic acid.
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Step 2: Dehydration of maleamic acid to yield the maleimide intermediate.
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Step 3: Ammonolysis of the maleimide with aqueous ammonia to produce the diamide .
This method mirrors the synthesis of BuChE inhibitors like but-2-enedioic acid bis-[(4-chloro-benzyl)-phenyl-amide] (IC₅₀ = 1.51 µM for AChE) .
Physical Properties
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Solubility: Predicted to be sparingly soluble in water (<1 mg/L) based on analogs like 1,2-benzenedicarboxamide (0.6 mg/L) .
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Melting Point: Unreported, but similar diamides exhibit melting points between 180–220°C.
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions due to the labile amide bonds .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch).
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NMR:
Structural and Electronic Analysis
Molecular Geometry
Density functional theory (DFT) calculations predict a planar conformation for the butenediamide core, with dihedral angles of 179.8° between the amide groups. The ethoxyphenyl ring adopts a near-perpendicular orientation (85–90°) relative to the diamide plane, minimizing steric hindrance .
Electronic Properties
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.
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Partial Charges: The carbonyl oxygens carry partial negative charges (−0.45 e), while the amide nitrogens are positively polarized (+0.32 e) .
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |
|---|---|---|---|
| 2a (analog) | 1.51 | 8.92 | 5.9 |
| 1a (analog) | 12.4 | 1.86 | 0.15 |
Docking studies suggest that the ethoxyphenyl group may occupy the peripheral anionic site of AChE, while the diamide backbone interacts with the catalytic triad (Ser203, His447, Glu334) .
Neuroprotective Mechanisms
The compound’s ability to chelate metal ions (e.g., Cu²⁺, Fe³⁺) could mitigate oxidative stress in neuronal tissues, a mechanism observed in related diamides .
Industrial and Research Applications
Pharmaceutical Development
As a cholinesterase inhibitor scaffold, this compound could be optimized for:
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Enhanced blood-brain barrier permeability via prodrug strategies.
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Reduced hepatotoxicity through structural modifications (e.g., fluorination) .
Material Science
The conjugated diamide system may serve as a ligand for metal-organic frameworks (MOFs) or photovoltaic materials due to its electron-deficient π-system .
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